molecular formula C12H10O6 B2537226 Esculetin-4-carboxylic acid ethyl ester CAS No. 942047-66-7

Esculetin-4-carboxylic acid ethyl ester

Cat. No.: B2537226
CAS No.: 942047-66-7
M. Wt: 250.206
InChI Key: JNLQJJYMVWQTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esculetin-4-carboxylic acid ethyl ester is a derivative of esculetin, a naturally occurring coumarin compound. Coumarins are a class of benzopyrone compounds found in various plants. This compound is known for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Esculetin-4-carboxylic acid ethyl ester can be synthesized through the cyclization of 1,2,4-benzenetriol and ethyl propionate under microwave irradiation using zinc chloride as a catalyst. The optimal reaction conditions involve a molar ratio of 1:1 for 1,2,4-benzenetriol and ethyl propionate, with 3.5 grams of zinc chloride. The reaction is carried out at 105°C for 10 minutes with a microwave power of 400 watts .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and zinc chloride as a catalyst ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Esculetin-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and corresponding reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Esculetin-4-carboxylic acid ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other coumarin derivatives.

    Biology: Studied for its antioxidant properties and ability to scavenge free radicals.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Comparison with Similar Compounds

    Esculetin: The parent compound, known for its antioxidant and anti-inflammatory properties.

    4-Methylesculetin: A derivative with enhanced anti-inflammatory activity.

    Esculin: A glucoside derivative of esculetin with similar pharmacological activities.

Uniqueness: Esculetin-4-carboxylic acid ethyl ester is unique due to its ester group, which enhances its solubility and bioavailability compared to other esculetin derivatives. This modification allows for better absorption and distribution in biological systems, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-2-17-12(16)7-4-11(15)18-10-5-9(14)8(13)3-6(7)10/h3-5,13-14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLQJJYMVWQTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)OC2=CC(=C(C=C12)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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